Antibacterial Activity Retention Following Morpholine Replacement with 2-Oxa-6-azaspiro[3.3]heptane Scaffold
In a head-to-head structure-activity comparison, the replacement of the morpholine ring in linezolid with the 2-oxa-6-azaspiro[3.3]heptane scaffold (the core present in the target compound) was evaluated for antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria [1]. The azaspiro analogue containing an N-acetyl terminal group (compound 18) maintained comparable antitubercular activity to linezolid, while compound 22 demonstrated IC₅₀ values of 0.72 μg/mL (E. coli), 0.51 μg/mL (P. aeruginosa), 0.88 μg/mL (S. aureus), and 0.49 μg/mL (B. subtilis), exhibiting an antibacterial profile similar to linezolid [1].
| Evidence Dimension | In vitro antibacterial activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 22 (containing 2-oxa-6-azaspiro[3.3]heptane scaffold): IC₅₀ 0.72 μg/mL (E. coli), 0.51 μg/mL (P. aeruginosa), 0.88 μg/mL (S. aureus), 0.49 μg/mL (B. subtilis) |
| Comparator Or Baseline | Linezolid (morpholine-containing): comparable antibacterial profile to compound 22; N-acetyl derivative 18 similar antitubercular profile to linezolid |
| Quantified Difference | Comparable activity within same order of magnitude (no significant loss of potency upon morpholine replacement) |
| Conditions | Broth microdilution assay against Gram-positive (S. aureus ATCC 6538P, B. subtilis ATCC 6633) and Gram-negative (E. coli ATCC 8739, P. aeruginosa ATCC 9027) bacterial strains; M. tuberculosis H37Ra and M. bovis BCG for antitubercular evaluation |
Why This Matters
This direct evidence confirms that the 2-oxa-6-azaspiro[3.3]heptane scaffold preserves antibacterial potency equivalent to morpholine, enabling scaffold-hopping strategies that avoid morpholine's documented metabolic liabilities while maintaining therapeutic activity.
- [1] Gadekar PK, Roychowdhury A, Kharkar PS, et al. Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. European Journal of Medicinal Chemistry. 2016;122:475-487. View Source
